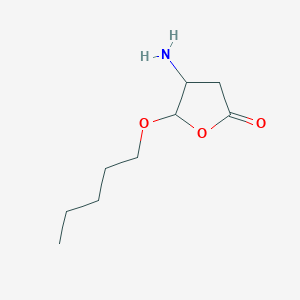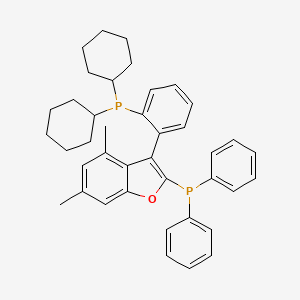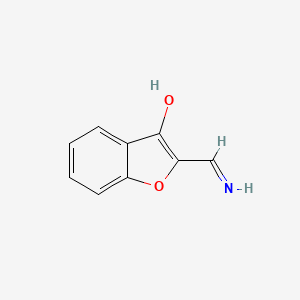
2-(Aminomethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethylene)benzofuran-3(2H)-one is a heterocyclic compound that features a benzofuran ring fused with an aminomethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethylene)benzofuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of benzofuran-3(2H)-one with an appropriate aminomethylene precursor under specific conditions. For instance, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been well established for the direct synthesis of α-ketoamides, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral copper complexes has been reported to promote highly enantioselective conjugate additions, resulting in high yields and excellent enantioselectivities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethylene)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper iodide for coupling reactions, chiral copper complexes for enantioselective additions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include α-ketoamides, polycyclic benzofuran-type frameworks, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Aminomethylene)benzofuran-3(2H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in the copper iodide-catalyzed coupling reaction, the process involves C–O bond cleavage and C=O/C–N bond formation, which may involve a free radical process . The compound’s effects are mediated through its ability to form stable intermediates and products that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran-3(2H)-one: A closely related compound that serves as a precursor for the synthesis of 2-(Aminomethylene)benzofuran-3(2H)-one.
α-Ketoamides: These compounds share similar structural features and are often synthesized using similar methods.
Uniqueness
This compound is unique due to its specific aminomethylene group, which imparts distinct chemical and biological properties. Its ability to undergo highly enantioselective reactions and form stable intermediates makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-methanimidoyl-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H7NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,10-11H |
Clave InChI |
NWJCROUMUFCWPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)C=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


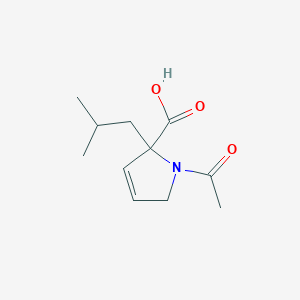
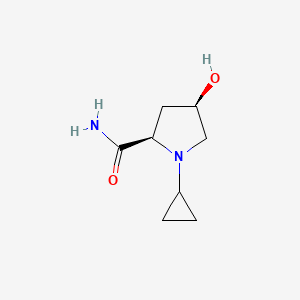
![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)
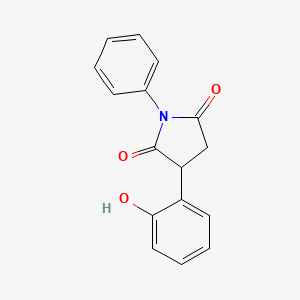
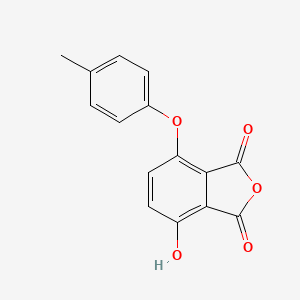
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
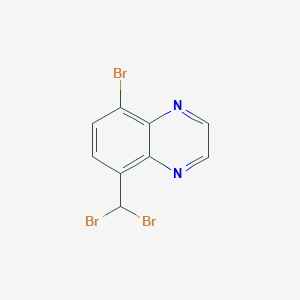
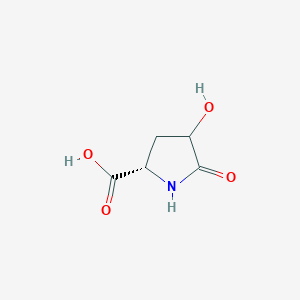
![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one](/img/structure/B12870166.png)
![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
